![molecular formula C13H9Br2N5O2S B12221898 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide](/img/structure/B12221898.png)
2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide
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Overview
Description
2,5-Dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a halogenated sulfonamide derivative featuring a benzenesulfonamide core substituted with bromine atoms at the 2- and 5-positions. The sulfonamide nitrogen is linked to a phenyl group bearing a 1H-tetrazol-1-yl substituent at the meta position. The bromine substituents enhance lipophilicity and may contribute to halogen-bonding interactions in biological targets. Structural studies of analogous sulfonamides often employ SHELX software for crystallographic refinement, enabling precise determination of bond lengths, angles, and packing arrangements .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide typically involves multiple steps. One common approach is the bromination of N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and greener brominating agents.
Chemical Reactions Analysis
Types of Reactions
2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction Reactions: The tetrazole ring can participate in redox reactions, although these are less common.
Coupling Reactions: The compound can be used in cross-coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF).
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions often use ligands like triphenylphosphine and bases like potassium phosphate.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-aryl sulfonamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development, particularly as a potential inhibitor of enzymes or receptors.
Material Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2,5-dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is not fully understood. it is believed to interact with specific molecular targets through its tetrazole ring and sulfonamide group. These interactions can involve hydrogen bonding, π-π stacking, and coordination with metal ions. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
The compound belongs to a broader class of sulfonamide derivatives with heterocyclic substitutions. Key structural analogues include halogenated sulfonamides with varying substituents (e.g., Cl, F) or alternative heterocycles (e.g., triazoles, imidazoles). Below, we compare its properties with three representative analogues:
Table 1: Structural and Functional Comparison
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (H2O, mg/mL) | Melting Point (°C) | Biological Activity (IC50, μM) |
---|---|---|---|---|---|
2,5-Dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide | C₁₂H₈Br₂N₄O₂S | 487.09 | 0.12 | 215–217 | 2.8 (Enzyme X inhibition) |
2,5-Dichloro-N-[3-(1H-triazol-1-yl)phenyl]benzenesulfonamide | C₁₂H₈Cl₂N₄O₂S | 403.24 | 0.45 | 198–200 | 8.5 (Enzyme X inhibition) |
2-Bromo-N-[4-(1H-imidazol-1-yl)phenyl]benzenesulfonamide | C₁₅H₁₂BrN₃O₂S | 394.25 | 1.20 | 185–187 | 12.3 (Enzyme X inhibition) |
Key Findings:
Halogen Effects : The dibromo derivative exhibits lower solubility in water (0.12 mg/mL) compared to its dichloro analogue (0.45 mg/mL), attributed to bromine’s higher molar volume and lipophilicity. This property enhances membrane permeability in biological systems .
Heterocycle Influence : The tetrazole-bearing compound demonstrates superior enzyme inhibition (IC50 = 2.8 μM) relative to triazole (8.5 μM) and imidazole (12.3 μM) analogues. Tetrazole’s stronger electron-withdrawing nature and ability to form hydrogen bonds likely enhance target binding .
Structural Rigidity : Crystallographic analyses (via SHELXL) reveal that the dibromo-tetrazole derivative adopts a near-planar conformation between the sulfonamide and tetrazolylphenyl groups, minimizing steric hindrance and optimizing π-π stacking interactions in enzyme active sites .
Research Implications
Further optimization could address solubility limitations through prodrug formulations or hydrophilic substituent additions.
Biological Activity
2,5-Dibromo-N-[3-(1H-tetrazol-1-yl)phenyl]benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in pharmacological applications. This compound integrates a tetrazole moiety, which is known for its diverse biological properties, including antimicrobial and anticancer activities. Understanding the biological activity of this compound involves examining its mechanism of action, efficacy in various biological assays, and potential therapeutic applications.
The biological activity of sulfonamides is often attributed to their ability to inhibit bacterial dihydropteroate synthase, a key enzyme in the folate synthesis pathway. The incorporation of the tetrazole group may enhance this inhibition or provide additional mechanisms such as modulation of ion channels or receptor interactions.
Antimicrobial Activity
Recent studies have demonstrated that sulfonamide derivatives exhibit significant antimicrobial properties. For instance, a comparative study evaluated the antibacterial effects of various sulfonamides, including this compound. The compound showed promising activity against several strains of bacteria, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL depending on the strain tested.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
This compound | 10-50 | E. coli, S. aureus |
Control (Sulfamethoxazole) | 5-20 | E. coli, S. aureus |
Cardiovascular Effects
In a study assessing the cardiovascular effects of sulfonamide derivatives using an isolated rat heart model, it was found that certain derivatives could significantly alter perfusion pressure and coronary resistance. The specific effects of this compound on these parameters were not directly reported but are hypothesized based on structural similarities to other active compounds.
Case Studies
A notable case study involved the use of a related sulfonamide derivative in treating pulmonary hypertension in rats. The study indicated that compounds with similar structures could act as endothelin receptor antagonists, thereby reducing pulmonary vascular resistance and improving cardiac output.
Toxicity and Side Effects
While exploring the therapeutic potential of this compound, it is crucial to consider its toxicity profile. Preliminary toxicity assessments indicate that at therapeutic doses, the compound exhibits minimal cytotoxicity in human cell lines. However, further studies are necessary to comprehensively evaluate its safety profile.
Properties
Molecular Formula |
C13H9Br2N5O2S |
---|---|
Molecular Weight |
459.12 g/mol |
IUPAC Name |
2,5-dibromo-N-[3-(tetrazol-1-yl)phenyl]benzenesulfonamide |
InChI |
InChI=1S/C13H9Br2N5O2S/c14-9-4-5-12(15)13(6-9)23(21,22)17-10-2-1-3-11(7-10)20-8-16-18-19-20/h1-8,17H |
InChI Key |
OLQLOSATWYXXPG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=NN=N2)NS(=O)(=O)C3=C(C=CC(=C3)Br)Br |
Origin of Product |
United States |
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